Hydrogen-Bond-Directed Supramolecular Organization: 5-Hydroxy-4,5-dihydroisoxazoles vs. Isoxazol-5(4H)-ones
X-ray crystallographic analysis of eight 5-hydroxy-4,5-dihydroisoxazoles (compounds 1–8) demonstrates that the hemiacetal hydroxyl invariably participates in a robust O–H⋯N hydrogen bond with the endocyclic nitrogen of the 4,5-dihydroisoxazole ring [1]. This interaction is a reliable supramolecular synthon observed across diverse substitution patterns (R₃ = Ph, 4-Br-C₆H₄, thien-2-yl, Me, CF₃, H; R₅ = CCl₃, Me, CMe₂CH₂OH, 4-I-C₆H₄, CF₂CF₂H), with the only exception being compound 5 where an oxime hydroxyl replaces the hemiacetal donor [1]. In contrast, isoxazol-5(4H)-ones such as 4-acetyl-3-phenylisoxazol-5(4H)-one possess an endocyclic carbonyl at C-5, eliminating the O–H donor and precluding this intermolecular hydrogen-bonding motif [2]. The O–H⋯N interaction governs crystal packing and is expected to influence molecular recognition at biological targets.
| Evidence Dimension | Presence and robustness of O–H⋯N intermolecular hydrogen-bonding supramolecular synthon |
|---|---|
| Target Compound Data | O–H⋯N hydrogen bond present in 7 of 8 structurally characterized 5-hydroxy-4,5-dihydroisoxazoles; constitutes a robust, crystallographically conserved supramolecular synthon [1] |
| Comparator Or Baseline | Isoxazol-5(4H)-ones (e.g., 4-acetyl-3-phenylisoxazol-5(4H)-one): no hemiacetal OH at C-5; endocyclic carbonyl precludes O–H⋯N hydrogen-bond donor capacity [2] |
| Quantified Difference | Qualitative presence vs. absence of the O–H⋯N synthon; conserved across 7/8 diverse 5-hydroxy-4,5-dihydroisoxazole crystal structures [1] |
| Conditions | Single-crystal X-ray diffraction; compounds 1–8 with varied R₃, R₄, and R₅ substituents [1] |
Why This Matters
The predictable O–H⋯N hydrogen-bonding pattern enables rational cocrystal design and target engagement strategies unavailable with isoxazol-5(4H)-one analogs.
- [1] Zanatta, N. et al. Structural investigations of 5-hydroxy-4,5-dihydroisoxazoles. Journal of Molecular Structure, 2011, 1006, 315–324. View Source
- [2] Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. PubMed, 2025. PMID: 40230128. View Source
